molecular formula C25H24N2O4 B2527983 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide CAS No. 554427-30-4

2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2527983
CAS No.: 554427-30-4
M. Wt: 416.477
InChI Key: BXLBWRFWETVILY-UHFFFAOYSA-N
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Description

The compound 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide is a chromene-based acetamide derivative featuring a cyano group, a 4-methoxyphenyl-substituted chromen-4-ylidene core, and an N-(oxolan-2-ylmethyl) side chain. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 4-methoxyphenyl group enhances electron-donating capacity, while the oxolane (tetrahydrofuran) moiety improves solubility in polar solvents .

Properties

IUPAC Name

2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-5-10-23-21(12-16)20(13-24(31-23)17-6-8-18(29-2)9-7-17)22(14-26)25(28)27-15-19-4-3-11-30-19/h5-10,12-13,19H,3-4,11,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBWRFWETVILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109451
Record name 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554427-30-4
Record name 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554427-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the chromenylidene moiety make this compound reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include triethylamine, ethanol, and various transition-metal catalysts . Major products formed from these reactions include heterocyclic compounds such as thiophenes and pyridines .

Mechanism of Action

The mechanism of action of 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The cyano group and the chromenylidene moiety are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinylidene Analogs (e.g., 13b in )

Structure: Compounds like 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide (13b) share the cyano-acetamide backbone and 4-methoxyphenyl substituent but replace the chromenylidene with a phenylhydrazinylidene group . Key Differences:

  • Chromenylidene vs. Hydrazinylidene analogs exhibit hydrogen-bonding capability via NH groups, which may influence biological target binding .
  • Physical Properties : Hydrazinylidene derivatives (e.g., 13b) have high melting points (~274–288°C), suggesting strong intermolecular forces, whereas the oxolane-containing target compound may exhibit lower melting points due to reduced crystallinity .
Table 1: Structural and Physical Comparison
Feature Target Compound Hydrazinylidene Analog (13b)
Core Structure Chromen-4-ylidene Phenylhydrazinylidene
Substituents 4-Methoxyphenyl, oxolan-2-ylmethyl 4-Methoxyphenyl, 4-sulfamoylphenyl
Melting Point Not reported (inferred lower) 274°C
Solubility Likely higher in polar solvents Recrystallized from dioxane/ethanol

Chromen-2-one Acetamides ()

Structure : Derivatives like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides feature a chromen-2-one core linked via an ether bond to the acetamide .
Key Differences :

  • Position and Substitution: The target compound’s chromen-4-ylidene group introduces a conjugated ylidene system, distinct from the non-conjugated 2-oxo chromene in . This difference may alter electronic properties and bioactivity.
  • Biological Implications : Chromen-2-one derivatives are associated with antimicrobial activity, while the ylidene system in the target compound could enhance photostability for applications in materials science .
Table 2: Chromene Core Comparison
Property Target Compound (Chromen-4-ylidene) Chromen-2-one Analogs
Conjugation Extended conjugation (ylidene) Limited conjugation (oxo group)
Synthetic Route Likely via Knoevenagel condensation Etherification and cyclization
Potential Applications Sensors, dyes Antimicrobial agents

Oxolane-Containing Acetamides ()

Structure : 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide shares the N-(oxolan-2-ylmethyl) group but substitutes the chromene with a pyridazine-thioether system .
Key Differences :

  • Aromatic System : Pyridazine is a smaller, electron-deficient heterocycle compared to the electron-rich chromene, affecting solubility and binding interactions.
  • Pharmacokinetics : The oxolane group in both compounds enhances solubility, but the chromene’s planar structure may improve membrane permeability in drug design .
Table 3: Solubility and Bioavailability
Feature Target Compound Pyridazine Analog
Aromatic Core Chromene (planar, conjugated) Pyridazine (small, electron-deficient)
LogP (Predicted) Higher (chromene hydrophobicity) Lower (pyridazine polarity)
Synthetic Solvent Ethanol/dioxane (inferred) Not specified

Benzothiazole Acetamides ()

Structure : N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide replaces the chromene with a benzothiazole ring .
Key Differences :

  • Heterocycle Properties : Benzothiazoles are rigid and polar, often used in anticancer agents, whereas chromenes are more lipophilic and suited for CNS-targeting drugs.
  • Substituent Effects : Both compounds share 4-methoxyphenyl groups, but the benzothiazole’s sulfur atom may confer metal-binding capacity absent in the target compound .

Research Findings and Implications

  • Spectral Data : The target compound’s IR spectrum would show peaks for C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹), similar to hydrazinylidene analogs .
  • The oxolane group may enhance blood-brain barrier penetration .
  • Synthetic Challenges: The chromen-4-ylidene core likely requires precise Knoevenagel condensation conditions, contrasting with the straightforward coupling reactions used for hydrazinylidene derivatives .

Biological Activity

The compound 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide represents a novel class of bioactive molecules that have garnered significant attention in medicinal chemistry. Its unique structural features, including a cyano group, a methoxyphenyl moiety, and a chromenylidene framework, lend it diverse biological activities, particularly in the areas of anticancer and anti-inflammatory research.

PropertyValue
IUPAC Name(Z)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
CAS Number852409-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the condensation of 4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions to form an intermediate. This intermediate is subsequently reacted with cyanoacetamide to yield the target compound. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Anticancer Properties

Recent studies have indicated that This compound exhibits promising anticancer activity. The mechanism of action appears to involve the inhibition of specific enzymes and proteins that are crucial for cell proliferation and survival. For instance, preliminary in vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases. The presence of the methoxy group is thought to enhance its interaction with inflammatory pathways, although detailed mechanistic studies are still ongoing.

Case Studies

  • Study on Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutics.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a notable reduction in edema and inflammatory cytokines. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

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